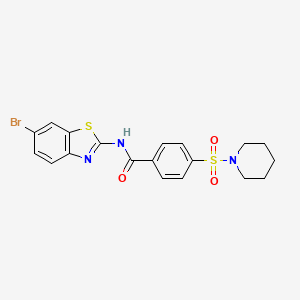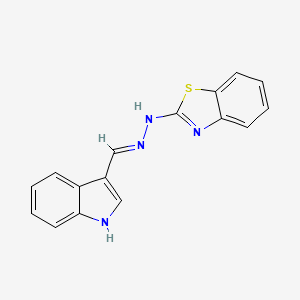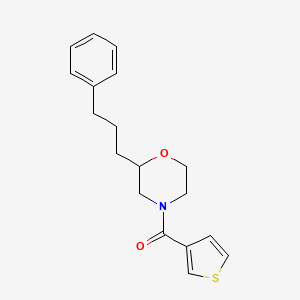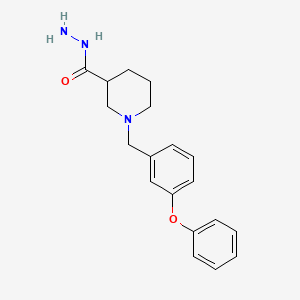
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential applications in cancer treatment, as well as in other areas of scientific research.
作用機序
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the availability of glutamate, which is important for cancer cell metabolism. As a result, cancer cells are unable to grow and divide as quickly, and may undergo apoptosis (cell death).
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of glutaminase activity, reduction in glutamate levels, and decreased cell growth and viability in cancer cells. N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has also been found to have anti-tumor effects in animal models of cancer.
実験室実験の利点と制限
One advantage of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide as a research tool is that it is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. However, one limitation is that it may not be specific to glutaminase, and may also inhibit other enzymes. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are a number of potential future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in developing more specific inhibitors of glutaminase, which may be more effective and have fewer side effects than N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide may have applications in other areas of scientific research, such as neurodegenerative diseases or metabolic disorders.
合成法
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide can be synthesized through a multi-step process, starting with the reaction of 2-amino-5-bromobenzenethiol with 2-bromoacetyl bromide to form 6-bromo-1,3-benzothiazole-2-thiol. This compound is then reacted with 4-(1-piperidinylsulfonyl)benzoyl chloride to form N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide.
科学的研究の応用
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide has been found to be a promising inhibitor of glutaminase, which is overexpressed in many types of cancer cells. By inhibiting glutaminase, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide can reduce the availability of glutamate, which is important for cancer cell metabolism. This can lead to decreased cell growth and increased cell death in cancer cells.
特性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S2/c20-14-6-9-16-17(12-14)27-19(21-16)22-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPXUZMUVXVLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6071387.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-3-pyrrolidinecarboxamide](/img/structure/B6071447.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6071459.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
![dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate](/img/structure/B6071477.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)